4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide

Beschreibung

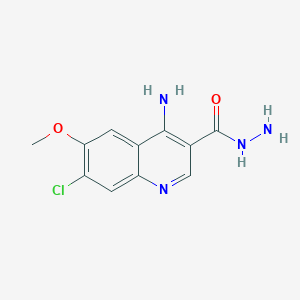

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide is a quinoline derivative characterized by a carbohydrazide (-CONHNH2) group at position 3, an amino (-NH2) group at position 4, a chlorine atom at position 7, and a methoxy (-OCH3) group at position 4. Its molecular formula is C₁₂H₁₂ClN₃O₂, with a molecular weight of 265.70 g/mol.

Synthesis: The compound is synthesized via the reaction of 7-chloro-4-hydrazinylquinoline with heteroaromatic aldehydes (e.g., 2-chloroquinoline-3-carbaldehyde derivatives). The reaction proceeds through hydrazone formation, confirmed by color changes and precipitate formation during the process .

Eigenschaften

Molekularformel |

C11H11ClN4O2 |

|---|---|

Molekulargewicht |

266.68 g/mol |

IUPAC-Name |

4-amino-7-chloro-6-methoxyquinoline-3-carbohydrazide |

InChI |

InChI=1S/C11H11ClN4O2/c1-18-9-2-5-8(3-7(9)12)15-4-6(10(5)13)11(17)16-14/h2-4H,14H2,1H3,(H2,13,15)(H,16,17) |

InChI-Schlüssel |

YBXUOSOBTKOOHN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization of Chloro-Anilino Propionic Acid Derivatives

A patent by CA1171861A details the cyclization of 3-chloroanilino propionic acid using hydrofluoric acid (HF) and boron trifluoride (BF₃) at 80°C under pressure. This method yields 7-chloro-tetrahydroquinolin-4-one, which is subsequently dehydrogenated to form the aromatic quinoline core. Key parameters include:

-

Temperature : 80°C for 20 hours.

-

Catalyst : BF₃ gas saturation at 12 bar pressure.

However, handling HF and BF₃ poses significant safety challenges. Alternative cyclization agents, such as polyphosphoric acid (PPA), have been explored but require higher temperatures (120–150°C) and offer lower yields (~45%).

Chlorination Strategies

Electrophilic chlorination at position 7 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). CA1171861A reports chlorination during cyclization, where the chloro group is retained from the 3-chloroanilino precursor. Alternatively, direct chlorination of the quinoline core with SO₂Cl₂ in dichloromethane at 25°C affords 7-chloro derivatives in ~85% yield.

Carbohydrazide Formation at Position 3

The 3-carbohydrazide group is installed via hydrazinolysis of an ester or acyl chloride intermediate. CN104876864A describes a method using N,N'-carbonyldiimidazole (CDI) to activate a carboxylic acid, followed by reaction with cyclopropylamine. Adapting this for carbohydrazide synthesis:

-

Activation : Treat 3-carboxylic acid with CDI in dichloromethane.

-

Hydrazinolysis : Add hydrazine hydrate (2.0 equiv) at 50°C for 6 hours.

Optimization and Analytical Validation

Yield Optimization

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives with modified functional groups.

Reduction: Reduced forms of the original compound with altered functional groups.

Substitution: Substituted quinoline derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antimalarial properties.

Medicine: Explored as a potential therapeutic agent for treating infectious diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit heme polymerase, causing the buildup of toxic heme in pathogens, similar to the action of chloroquine .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Research Findings and Data

Key Studies :

- A 2018 study highlighted the synthesis of hydrazide-linked quinolines, including the target compound, with preliminary antimicrobial screening showing MIC values of 8–32 µg/mL against S. aureus .

- Ethyl 4-chloroquinoline-3-carboxylate, despite structural similarity, lacks hydrazide-mediated bioactivity, underscoring the importance of the -CONHNH2 group .

Challenges :

- Solubility issues in hydrazide derivatives may limit in vivo efficacy, necessitating formulation optimization .

Biologische Aktivität

4-Amino-7-chloro-6-methoxyquinoline-3-carbohydrazide (often abbreviated as 4-Amino-7-Cl-6-MeO-QC) is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The structure features a quinoline ring substituted with an amino group, a methoxy group, and a carbohydrazide moiety, which contributes to its unique pharmacological profile. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential

- Preliminary investigations suggest that this compound may exhibit anticancer properties. In vitro studies have indicated its ability to inhibit the proliferation of certain cancer cell lines. For example, it has been tested against leukemia cells with promising results regarding its IC values, indicating effective cytotoxicity at low concentrations .

3. Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease management. Notably, it has shown potential as an α-glucosidase inhibitor, which is crucial in the management of type 2 diabetes mellitus. In vitro assays demonstrated that it could lower blood glucose levels by inhibiting carbohydrate absorption .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The compound's structural features allow it to interact effectively with various biological targets, including enzymes and receptors involved in disease processes.

- Molecular Docking Studies : Computational studies have provided insights into how this compound binds to target sites on enzymes like α-glucosidase. Molecular dynamics simulations have indicated stable interactions within the active site, suggesting a competitive inhibition mechanism .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | α-Glucosidase Inhibition |

|---|---|---|---|

| This compound | Significant | Promising | Effective |

| 4-Aminoquinoline | Moderate | Limited | Poor |

| 6-Methoxyquinoline | Limited | Limited | Moderate |

| Quinoline-3-carbohydrazide | Poor | Limited | Poor |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing an MIC (Minimum Inhibitory Concentration) range that supports its potential as a therapeutic agent in infectious diseases.

- Anticancer Evaluation : In vitro assays conducted on leukemia cell lines demonstrated that the compound induced apoptosis at concentrations lower than those required for other known anticancer agents, highlighting its potential for further development in cancer therapy .

- Enzyme Inhibition Assay : A recent study focused on the compound's ability to inhibit α-glucosidase activity, showing IC values significantly lower than those of standard treatments like acarbose, suggesting a promising avenue for diabetes management .

Q & A

Advanced Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., NH₂ proton at δ 6.8–7.2 ppm for hydrazide).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted ester precursors).

- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the quinoline-hydrazide system, critical for docking studies.

- FT-IR : Identifies hydrazide N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

Advanced Research Question

Step 1 : Synthesize analogs with modified substituents (e.g., 7-Cl → 7-F, 6-OCH₃ → 6-OCH₂CH₃).

Step 2 : Evaluate in vitro bioactivity (e.g., MIC assays for antimicrobial activity, IC₅₀ for enzyme inhibition).

Step 3 : Perform computational modeling (molecular docking to assess binding affinity for targets like DNA gyrase or kinases).

Step 4 : Cross-correlate data to identify pharmacophores. For instance, 7-Cl and 3-carbohydrazide are essential for intercalation with bacterial DNA, while methoxy groups enhance solubility without compromising activity .

What experimental approaches resolve contradictions in reported biological activities of quinoline carbohydrazides?

Advanced Research Question

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Strategies include:

- Orthogonal Assays : Combine enzyme inhibition (e.g., topoisomerase IV) with cell viability (MTT) to distinguish specific vs. cytotoxic effects.

- Purity Validation : Use preparative HPLC to isolate isomers or byproducts; retest bioactivity.

- Meta-Analysis : Compare substituent effects across studies. For example, 6-methoxy analogs consistently show higher activity than 6-H derivatives in Gram-positive pathogens .

How can computational methods guide the design of derivatives with improved target selectivity?

Advanced Research Question

- Molecular Dynamics Simulations : Predict binding stability with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- QSAR Modeling : Relate electronic descriptors (HOMO/LUMO, polar surface area) to activity.

- ADMET Prediction : Optimize logP (2–3) and PSA (<140 Ų) for oral bioavailability.

For instance, simulations show that 7-Cl forms halogen bonds with Tyr328 in DNA gyrase, a feature absent in 7-H derivatives .

What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

- Reaction Scaling : Batch reactors may require adjusted heating rates to prevent exothermic side reactions.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water mixtures).

- Quality Control : Implement in-line FTIR for real-time monitoring of hydrazide formation.

Pilot studies show that reducing DMF usage by 30% decreases solvent removal time without affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.